Buxenone
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Overview
Description
Buxenone is a steroidal alkaloid derived from the plant species Buxus hyrcana. It is known for its potent immunosuppressive properties, making it a compound of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: Buxenone can be synthesized through the extraction of Buxus hyrcana plant material followed by chromatographic separation. The process involves the use of solvents such as ethanol and methanol to extract the alkaloids, which are then purified using high-performance liquid chromatography (HPLC) .
Industrial Production Methods: Industrial production of this compound typically involves large-scale extraction from Buxus hyrcana using similar solvent extraction methods. The crude extract is then subjected to various purification steps, including crystallization and chromatography, to isolate this compound in its pure form .
Types of Reactions:
Oxidation: this compound undergoes oxidation reactions, which can be catalyzed by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: this compound can participate in substitution reactions, particularly nucleophilic substitution, where nucleophiles replace functional groups in the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as halides or amines in polar aprotic solvents.
Major Products Formed:
Oxidation: Oxidized derivatives of this compound with additional oxygen-containing functional groups.
Reduction: Reduced forms of this compound with fewer oxygen-containing functional groups.
Substitution: Substituted this compound derivatives with new functional groups replacing the original ones.
Scientific Research Applications
Buxenone has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying steroidal alkaloid chemistry and reaction mechanisms.
Biology: Investigated for its effects on cellular processes, including cell proliferation and apoptosis.
Medicine: Explored for its immunosuppressive properties, particularly in the context of autoimmune diseases and organ transplantation.
Mechanism of Action
Buxenone is often compared with other steroidal alkaloids such as Buxidin and Cycloprotobuxine. While all these compounds share similar structural features, this compound is unique in its potent immunosuppressive activity. Buxidin and Cycloprotobuxine also exhibit immunomodulatory properties but differ in their binding affinities and specific molecular targets .
Comparison with Similar Compounds
- Buxidin
- Cycloprotobuxine
- Buxamine F
- Semperviraminol
Buxenone’s unique binding pattern and potent immunosuppressive effects make it a valuable compound for further research and potential therapeutic applications.
Biological Activity
Buxenone, a compound derived from the genus Buxus, particularly Buxus hyrcana, exhibits significant biological activity, particularly in the realms of immunosuppression and anticancer properties. This article explores the various biological activities associated with this compound, supported by case studies, research findings, and data tables.
Overview of this compound
This compound is categorized as a steroidal alkaloid. Its structural characteristics contribute to its diverse biological activities. Research indicates that this compound and its analogs, such as Buxidin, have notable effects on immune response modulation and potential anticancer properties.
Immunosuppressive Activity
Research Findings : A study published in Molecular Medicine highlighted the immunosuppressive properties of Buxidin and E-Buxenone. These compounds were tested for their effects on oxidative burst, chemotaxis, T-cell proliferation, and cytokine production.
- Key Results :
- Both compounds exhibited a significant suppressive effect on oxidative burst and chemotaxis in a dose-dependent manner.
- They inhibited phytohemagglutinin-stimulated T-cell proliferation.
- Suppression of IL-2 and IL-4 production was observed, indicating their role in modulating immune responses.
Molecular Docking Studies : The binding modes of Buxidin and E-Buxenone with IL-2 were investigated through molecular docking studies. These studies revealed similar binding patterns at the active site of IL-2, suggesting their potential as IL-2 inhibitors for therapeutic applications .
Anticancer Activity
The acetonic extract of Buxus sempervirens, which contains this compound, has been shown to induce cytotoxic effects against various breast cancer cell lines. A study demonstrated that this extract triggers both autophagic cell death and apoptosis.
- Findings from Cell Line Studies :
- The extract exhibited cytotoxic activity with an IC50 value across five breast cancer cell lines.
- Immunofluorescence assays confirmed the processing of microtubule-associated protein LC3 in treated cells.
- Upregulation of Beclin-1 and downregulation of Survivin and p21 were noted, indicating a shift towards autophagy .
Mechanisms of Action :
- The study indicated that different breast cancer cell lines responded variably to treatment:
- MCF10CA1a, BT-20, and T47D cells underwent apoptosis.
- MCF7 cells primarily exhibited autophagic cell death without significant apoptosis markers.
Comparative Biological Activities
The following table summarizes the biological activities associated with this compound and its derivatives:
Activity Type | Compound | Biological Effect | Mechanism |
---|---|---|---|
Immunosuppression | E-Buxenone | Inhibition of T-cell proliferation | Suppression of IL-2 and IL-4 |
Cytotoxicity | Acetonic Extract | Induction of apoptosis and autophagy | Upregulation of Beclin-1; LC3 processing |
Antibacterial Activity | Polyphenols from Buxus | Activity against various bacterial strains | Interaction with bacterial membranes |
Case Studies
- Immunomodulatory Effects : In vitro studies demonstrated that E-Buxenone significantly reduced cytokine production in activated T-cells. This suggests potential applications in autoimmune diseases where modulation of immune response is critical .
- Cancer Treatment Potential : The acetonic extract's ability to trigger cell death pathways presents a promising avenue for developing new anticancer therapies. Further studies are required to isolate specific active components and elucidate their mechanisms .
Properties
IUPAC Name |
(1S,3R,6S,8R,11S,12S,15Z,16S)-15-ethylidene-7,7,12,16-tetramethyl-6-(methylamino)pentacyclo[9.7.0.01,3.03,8.012,16]octadecan-14-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H39NO/c1-7-16-17(27)14-23(5)19-9-8-18-21(2,3)20(26-6)10-11-24(18)15-25(19,24)13-12-22(16,23)4/h7,18-20,26H,8-15H2,1-6H3/b16-7+/t18-,19-,20-,22+,23-,24+,25-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYXCNUVITXXGGX-PYVOAAPPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C1C(=O)CC2(C1(CCC34C2CCC5C3(C4)CCC(C5(C)C)NC)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/1\C(=O)C[C@@]2([C@@]1(CC[C@]34[C@H]2CC[C@@H]5[C@]3(C4)CC[C@@H](C5(C)C)NC)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H39NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.